molecular formula C8H10ClN3 B7904746 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine

2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine

Cat. No.: B7904746
M. Wt: 183.64 g/mol
InChI Key: XRLBKEJGNCLKSD-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine is a chemical compound with the molecular formula C8H10ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor followed by amination. One common method involves the reaction of 2-chloro-5-methylpyrimidine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines, while oxidation can produce N-oxides or other oxidized derivatives.

Scientific Research Applications

2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

    Industrial Applications: It serves as a building block for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylpyridin-4-amine: A similar compound with a pyridine ring instead of a pyrimidine ring.

    4-chloro-N-cyclopropyl-5-methylpyrimidin-2-amine: Another pyrimidine derivative with a different substitution pattern.

Uniqueness

2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the chlorine atom at specific positions on the pyrimidine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

Introduction

2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound exhibits a variety of biological effects, including antifungal, antibacterial, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H8ClN3\text{C}_7\text{H}_8\text{ClN}_3

Key Features

  • Pyrimidine Ring : A six-membered heterocyclic structure containing two nitrogen atoms.
  • Chloro Group : The presence of a chlorine atom at position 2 enhances reactivity and biological activity.
  • Cyclopropyl Substituent : This group may influence the compound's pharmacokinetics and interaction with biological targets.

Antifungal Activity

Research indicates that this compound exhibits potential antifungal activity . It has been shown to inhibit the growth of various fungal strains, suggesting its utility in agricultural applications as a fungicide. Comparative studies have highlighted its effectiveness against common pathogens, as summarized in Table 1.

Compound NameStructure FeaturesBiological Activity
This compoundChlorine at position 2, cyclopropyl groupAntifungal activity against various strains
5-fluoro-2-methylpyrimidin-4-amineMethyl group at position 2Antitumor properties
4-amino-5-fluorouracilUracil derivative with amino groupEstablished anticancer agent

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving DNA alkylation and cell cycle arrest. The presence of the chloroalkyl substituent is believed to enhance its ability to damage DNA, leading to increased antiproliferative effects.

Case Study: In Vitro Testing

In vitro assays have shown that at concentrations lower than 10 µM, this compound significantly inhibits tumor cell proliferation. For instance, it exhibited an IC50 value of approximately 4.24 µM against specific cancer cell lines, indicating potent activity compared to established chemotherapeutic agents like 5-fluorouracil .

Antibacterial Activity

In addition to antifungal and anticancer activities, this compound has been assessed for its antibacterial effects . Preliminary results suggest moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are presented in Table 2.

Bacterial StrainMIC (µM)
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0
Pseudomonas aeruginosa20.0

The biological activity of this compound is largely attributed to its ability to interact with key biological targets:

  • DNA Alkylation : The chloro substituent facilitates the formation of reactive intermediates that can alkylate DNA, leading to cellular apoptosis.
  • Inhibition of Enzymatic Pathways : Compounds structurally similar to this pyrimidine derivative have been shown to inhibit enzymes involved in nucleotide synthesis, thereby disrupting cellular proliferation.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-4-10-8(9)12-7(5)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLBKEJGNCLKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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